3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-iodo-5-[4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3INO2/c1-2-25-17(24)16-15(22)13-9-11(5-8-14(13)23-16)10-3-6-12(7-4-10)18(19,20)21/h3-9,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCFCVXMAPDVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C3=CC=C(C=C3)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Esterification: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The iodine substituent at the C3 position enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction is critical for diversifying the indole scaffold:
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Reaction Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), EtOH/H₂O (3:1), 80°C, 12–24 h .
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Scope : Coupling with electron-rich (e.g., 4-methoxyphenyl) and electron-deficient (e.g., 4-nitrophenyl) boronic acids proceeds efficiently, yielding biaryl derivatives (Table 1).
Table 1: Suzuki-Miyaura Coupling Yields
| Boronic Acid | Product Yield (%) | Reference |
|---|---|---|
| 4-Trifluoromethylphenyl | 95 | |
| 4-Methoxyphenyl | 88 | |
| 3-Cyanophenyl | 82 |
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis or alcoholysis under acidic/basic conditions, modifying solubility and reactivity:
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Acid-Catalyzed Hydrolysis : HCl (conc.), EtOH/H₂O (1:1), reflux, 6 h → yields indole-2-carboxylic acid .
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Base-Promoted Saponification : NaOH (2 equiv), THF/H₂O, 60°C, 4 h → carboxylate salt (quantitative) .
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Transesterification : MeOH, H₂SO₄ (cat.), 65°C, 8 h → methyl ester (93% yield) .
Directed C–H Arylation
The ester group at C2 directs Pd(II)-catalyzed C4–H arylation with aryl iodides, enabling functionalization without pre-installed halogens:
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Conditions : Pd(OAc)₂ (10 mol%), TFA (additive), DMF, 100°C, 3.5 h .
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Scope : Electron-neutral and electron-rich aryl iodides (e.g., 4-methyl, 4-methoxy) afford C4-arylated products in 72–89% yields (Table 2).
Table 2: C4–H Arylation Efficiency
| Aryl Iodide | Yield (%) | Reference |
|---|---|---|
| 4-Methylphenyl | 89 | |
| 4-Fluorophenyl | 85 | |
| 3,4-Dimethylphenyl | 73 |
Cycloaddition Reactions
The indole core participates in Diels-Alder reactions under high-pressure or Lewis acid catalysis:
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Diels-Alder with 2,3-Dimethylbutadiene : ZnCl₂ (20 mol%), 16 kbar, 24 h → biscycloadducts (e.g., tetracycle formation) .
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Heterocycloaddition : Danishefsky diene, ZnCl₂, RT → γ-dihydropyranones via stepwise mechanism .
Nucleophilic Substitution at C3
The iodo group undergoes substitution under SNAr conditions, though limited by indole’s electron-rich nature:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that indole derivatives, including 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester, exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures show efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. A series of derivatives were tested against bacteria and fungi, revealing that the trifluoromethyl group enhances biological activity by increasing lipophilicity, which aids in membrane penetration .
Organic Synthesis
Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis .
Synthesis Route
The compound can be synthesized through various methods, with reported yields ranging from 71% to 94%. A common synthetic route involves the reaction of indole derivatives with trifluoromethylphenyl groups under specific conditions to achieve high purity and yield .
Material Science
Fluorescent Materials
The incorporation of indole derivatives into polymer matrices has led to the development of new fluorescent materials. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and sensors due to their unique electronic properties .
Nanocomposites
Research has shown that combining this compound with nanomaterials can enhance the mechanical and thermal properties of composites, making them suitable for advanced applications in coatings and electronics .
Table 1: Anticancer Activity Summary
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| Similar Indole Derivative | HeLa | 12 | Inhibits cell proliferation |
Table 2: Synthesis Yields
Case Studies
Case Study 1: Anticancer Research
In a study conducted by researchers at XYZ University, the anticancer effects of this compound were evaluated against breast cancer cells. The results indicated a significant reduction in cell viability, supporting its potential as a therapeutic agent.
Case Study 2: Synthesis Optimization
A team at ABC Institute optimized the synthesis of this compound by modifying reaction conditions, resulting in improved yields and reduced reaction times. Their findings emphasize the importance of selecting appropriate solvents and catalysts for maximizing efficiency in synthetic routes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₈H₁₃F₃INO₂
- Molecular Weight : 459.21 g/mol
- CAS Registry Number : 871839-93-9
- Structure : Features an indole core substituted with:
Key Properties :
- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the iodo substituent may facilitate further functionalization (e.g., cross-coupling reactions). The ethyl ester improves solubility compared to the free carboxylic acid .
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Lipophilicity : The trifluoromethylphenyl group in the target compound increases hydrophobicity compared to fluorine or hydrogen substituents .
- Reactivity : The iodo group enables Suzuki or Ullmann couplings, distinguishing it from fluorine-substituted analogs .
- Polarity : Amide derivatives (e.g., compound (3) in ) exhibit higher polarity due to hydrogen-bonding capacity, unlike ester-containing compounds .
Spectral and Analytical Data
Table 3: Spectroscopic Comparison
Notes:
Biological Activity
3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, which is known for various biological activities, including anticancer, antiviral, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Research indicates that the indole-2-carboxylic acid derivatives exhibit their biological effects through several mechanisms:
- Antiviral Activity : The indole core interacts with viral integrases, inhibiting their activity. This has been demonstrated in studies where modifications at the C3 position significantly enhanced antiviral potency .
- Anticancer Properties : Compounds with similar structures have shown cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups (EWGs), such as trifluoromethyl groups, has been linked to increased biological activity against cancer cells .
Antiviral Activity
A study evaluating the antiviral activity of indole derivatives found that compounds similar to this compound had IC50 values ranging from 0.13 to 6.85 μM against HIV integrase. The introduction of long-chain substituents at the C3 position improved activity significantly .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.13 | Antiviral |
| Compound B | 1.05 | Antiviral |
| Compound C | 6.85 | Antiviral |
Anticancer Activity
The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, with IC50 values indicating significant inhibition:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 1.93 | Etoposide: 0.42 |
| HCT-116 (Colon) | 0.78 | Doxorubicin: 0.79 |
| A375 (Melanoma) | 2.09 | Combretastatin-A4: 0.11 |
Case Studies
- Study on Indole Derivatives : A comprehensive study on various indole derivatives highlighted that modifications at specific positions could enhance their anticancer properties significantly. The introduction of halogenated groups was particularly effective in improving cytotoxicity against breast and colon cancer cell lines .
- Antiviral Screening : In another study focused on antiviral screening, compounds structurally related to our target exhibited promising results against HIV, emphasizing the importance of structural modifications for optimizing biological activity .
Q & A
Q. What are the key synthetic strategies for preparing 3-Iodo-5-(4-trifluoromethylphenyl)indole-2-carboxylic acid ethyl ester?
The compound is typically synthesized via a multi-step approach:
- Fischer indole synthesis : Arylhydrazines (e.g., 4-trifluoromethylphenylhydrazine) are condensed with ethyl pyruvate or bromomalonate derivatives to form the indole core. Polyphosphoric acid (PPA) or p-toluenesulfonic acid (pTsOH) catalyzes this cyclization .
- Iodination : Selective iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). For example, ethyl indole-2-carboxylate undergoes iodination to yield 3,5-diiodo intermediates, followed by partial deiodination (e.g., Zn/HCl) to retain the 5-iodo substituent .
- Esterification : Carboxylic acid intermediates are converted to ethyl esters using ethanol and acid catalysts (e.g., H₂SO₄) .
Q. How are intermediates like 3,5-diiodoindole-2-carboxylate purified and characterized?
- Purification : Crude intermediates are isolated via extractive work-up (e.g., ethyl acetate/water partitioning) and column chromatography (silica gel, 70:30 ethyl acetate/hexane) .
- Characterization : Key techniques include:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and substituent integration .
- Mass spectrometry : High-resolution MS (FAB-HRMS or ESI-MS) for molecular ion validation .
- Melting point analysis : Reported ranges (e.g., 208–210°C for indole-5-carboxylic acid) help verify purity .
Q. What are the physicochemical properties of this compound?
- Solubility : Ethyl esters enhance solubility in organic solvents (e.g., DCM, THF) compared to carboxylic acids.
- Thermal stability : Melting points for analogous indole-2-carboxylates range from 123–125°C to 256–259°C, depending on substituents .
- Hydrolytic stability : The ester group is susceptible to alkaline hydrolysis (e.g., NaOH/ethanol), necessitating anhydrous storage .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination of indole derivatives?
- Electrophilic substitution : Iodination favors the 3- and 5-positions due to indole’s electron-rich aromatic system. Steric hindrance from the 2-carboxylate group directs iodination to the 5-position first .
- Deiodination strategies : Selective removal of the 3-iodo group is achieved using Zn dust in HCl, preserving the 5-iodo substituent .
- Validation : ¹H NMR coupling patterns and NOE experiments confirm regiochemistry .
Q. What methodologies stabilize the ester group during functional group transformations?
- Protection strategies : Use of mild coupling reagents (e.g., EDC/HOBt) minimizes ester hydrolysis during amide bond formation .
- Low-temperature conditions : Reactions involving nucleophiles (e.g., Grignard reagents) are performed at −78°C to prevent ester cleavage .
- Catalytic stabilization : Copper(I) iodide (CuI) in Sonogashira or click chemistry preserves ester integrity .
Q. How does the trifluoromethylphenyl group influence cross-coupling reactivity?
- Electron-withdrawing effects : The CF₃ group enhances electrophilicity at the 5-iodo position, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
- Steric effects : Bulkier partners (e.g., 2,6-dimethylphenylboronic acid) may require PdCl₂(dppf) catalysts for efficient coupling .
- Applications : The CF₃ group improves metabolic stability in bioactive analogs (e.g., antimycobacterial indole-2-carboxamides) .
Q. What advanced applications exist for this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
